4-Amino-2-methoxypyrimidine
Overview
Description
2-O-Methylcytosine: is a modified nucleoside derived from cytosine, where a methoxy group replaces the hydrogen atom at the 2’ position of the ribose moiety. This modification is commonly found in RNA molecules and plays a significant role in various biological processes .
Scientific Research Applications
Chemistry: 2-O-Methylcytosine is used as a building block in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions .
Biology: In biological research, 2-O-Methylcytosine is used to investigate RNA modifications and their impact on gene expression and regulation. It is also employed in the study of RNA stability and structure .
Medicine: 2-O-Methylcytosine has potential therapeutic applications, particularly in the development of RNA-based drugs and vaccines. Its role in epigenetic regulation makes it a target for cancer research and treatment .
Industry: In the industrial sector, 2-O-Methylcytosine is used in the production of synthetic RNA molecules for various applications, including biotechnology and pharmaceuticals .
Safety and Hazards
4-Amino-2-methoxypyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified under Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification .
Relevant Papers There are several papers related to this compound . These papers could provide more detailed information about the compound.
Mechanism of Action
Target of Action
The primary target of 2-Methoxypyrimidin-4-amine, also known as 4-Amino-2-methoxypyrimidine, is DNA . It acts as an O-alkylated analogue of a DNA adduct , specifically 2-O-Methylcytosine . This damaged nucleobase can cause DNA mutation .
Mode of Action
The compound interacts with its target by alkylating the DNA adduct . This interaction results in a damaged nucleobase, which can potentially lead to DNA mutation .
Biochemical Pathways
The affected pathway is the DNA/RNA synthesis pathway . The alkylation of the DNA adduct disrupts normal DNA synthesis and can lead to mutations. These mutations can result in various diseases, such as cancer .
Result of Action
The primary molecular effect of 2-Methoxypyrimidin-4-amine’s action is the creation of a damaged nucleobase in the DNA structure . This can lead to DNA mutations, which at a cellular level, can cause various diseases, including cancer .
Biochemical Analysis
Biochemical Properties
4-Amino-2-methoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine salvage enzymes, which are crucial for nucleotide metabolism. These interactions often involve hydrogen bonding and van der Waals forces, facilitating the compound’s integration into metabolic pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it impacts cellular metabolism by altering the flux through pyrimidine biosynthesis and degradation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit pyrimidine biosynthesis enzymes, reducing the availability of nucleotides for DNA and RNA synthesis. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cellular function by providing a necessary precursor for nucleotide synthesis. At high doses, it can exhibit toxic effects, such as inhibiting critical enzymes and disrupting cellular homeostasis. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including pyrimidine biosynthesis and salvage pathways. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the levels of pyrimidine nucleotides. These interactions can affect metabolic flux and the overall balance of nucleotide pools within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes involved in nucleotide metabolism. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-O-Methylcytosine can be synthesized through several methods. One common approach involves the methylation of cytosine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of 2-O-Methylcytosine often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-O-Methylcytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-O-methyluracil.
Reduction: Reduction reactions can convert it back to cytosine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products:
Oxidation: 2-O-Methyluracil
Reduction: Cytosine
Substitution: Various substituted cytosine derivatives.
Comparison with Similar Compounds
5-Methylcytosine: Another modified nucleoside with a methyl group at the 5’ position of cytosine.
2-O-Methyladenosine: A similar modification where the methoxy group is attached to adenosine.
2-O-Methylguanosine: A guanosine derivative with a methoxy group at the 2’ position.
Uniqueness: 2-O-Methylcytosine is unique due to its specific modification at the 2’ position, which significantly impacts RNA stability and function. Unlike 5-Methylcytosine, which primarily affects DNA, 2-O-Methylcytosine is predominantly found in RNA and plays a crucial role in post-transcriptional regulation .
Properties
IUPAC Name |
2-methoxypyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLZDVDOQLEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186543 | |
Record name | 4-Amino-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-O-Methylcytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3289-47-2 | |
Record name | 2-O-Methylcytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3289-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-methoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-O-Methylcytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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